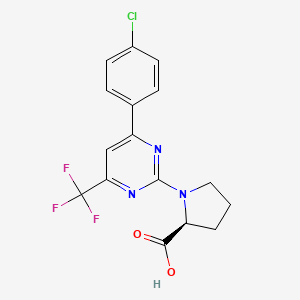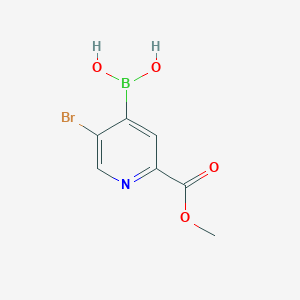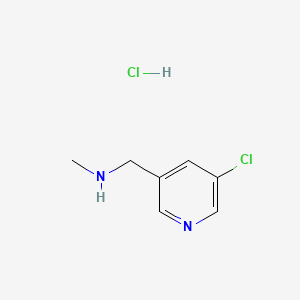
1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a methylmethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride typically involves the reaction of 5-chloropyridine with n-methylmethanamine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .
化学反応の分析
Types of Reactions
1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to other functional groups.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- **5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
1-(5-Chloropyridin-3-yl)-n-methylmethanamine hydrochloride is unique due to its specific structural features, such as the chloropyridine moiety and the methylmethanamine group. These features confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
特性
分子式 |
C7H10Cl2N2 |
|---|---|
分子量 |
193.07 g/mol |
IUPAC名 |
1-(5-chloropyridin-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-9-3-6-2-7(8)5-10-4-6;/h2,4-5,9H,3H2,1H3;1H |
InChIキー |
BHSMAXUUOHHDHC-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=CN=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


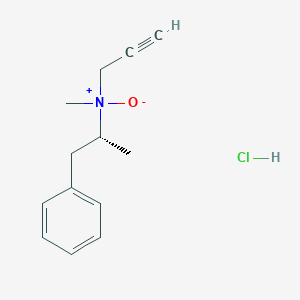
![1-(4-Bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092458.png)
![1-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B14092459.png)
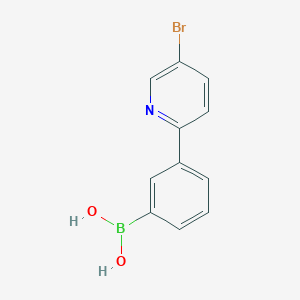
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092472.png)
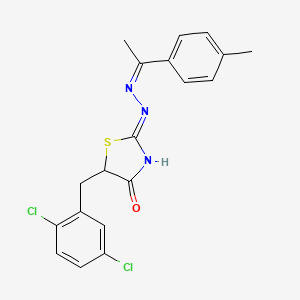
![Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate](/img/structure/B14092490.png)
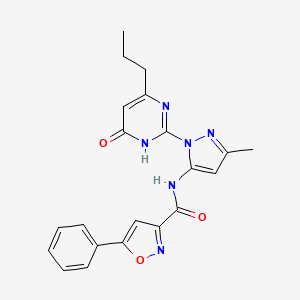
![2-Benzyl-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092501.png)
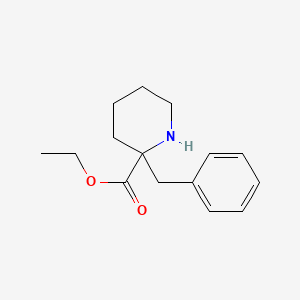
![9-(4-fluorophenyl)-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092512.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092517.png)
